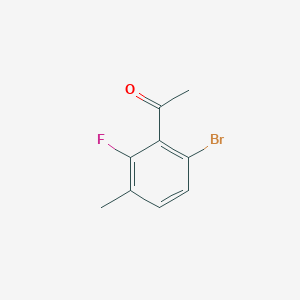

1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone

Description

1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone is a halogenated aromatic ketone with the molecular formula C₉H₇BrFO and a molar mass of 248.02 g/mol. The compound features a bromine atom at the 6-position, a fluorine atom at the 2-position, and a methyl group at the 3-position of the phenyl ring, attached to an acetyl group. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C9H8BrFO |

|---|---|

Molecular Weight |

231.06 g/mol |

IUPAC Name |

1-(6-bromo-2-fluoro-3-methylphenyl)ethanone |

InChI |

InChI=1S/C9H8BrFO/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4H,1-2H3 |

InChI Key |

SKXOCBHNMDVWJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C(=O)C)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone typically involves the bromination and fluorination of 3-methylacetophenone. One common method includes the selective bromination of 3-methylacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The fluorination step can be achieved using a fluorinating agent like Selectfluor. The reaction conditions often involve moderate temperatures and controlled addition of reagents to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution and Cross-Coupling Reactions

The bromine atom on the phenyl ring enables participation in Suzuki-Miyaura coupling , a palladium-catalyzed cross-coupling reaction. This reaction typically involves aryl halides reacting with boronic acids to form biaryl compounds. For brominated aromatic ketones like 1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone, palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and tributylvinyltin are commonly used under reflux conditions .

| Reaction Type | Reagents/Catalysts | Conditions | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(0), tributylvinyltin | Toluene, reflux | 0.235 g |

| Reduction | NaBH4 | Methanol, room temperature | 92% |

Key Insight : The bromine’s reactivity in cross-coupling is influenced by the electron-withdrawing fluorine and carbonyl groups, which may affect reaction rates .

Ketone Functional Group Reactions

The ethanone (C=O) group participates in nucleophilic additions and reductions :

-

Reduction : Sodium tetrahydroborate (NaBH4) reduces the ketone to a secondary alcohol under methanolic conditions .

-

Enolate Formation : Basic conditions (e.g., potassium tert-butoxide) generate enolates, enabling alkylation or aldol condensations .

| Reaction Type | Reagents/Catalysts | Conditions | Product |

|---|---|---|---|

| Ketone Reduction | NaBH4 | Methanol, room temperature | Secondary alcohol |

| Enolate Alkylation | Grignard reagent | THF, -78°C | Alkylated ketone |

Mechanism : The carbonyl oxygen’s electron-withdrawing effect activates the α-carbon for nucleophilic attack .

Reactivity of Halogen Substituents

-

Fluorine : Highly inert due to its strong electron-withdrawing effect, making it resistant to hydrolysis or substitution.

-

Bromine : Substituted via nucleophilic aromatic substitution under high-temperature or catalytic conditions, though steric hindrance from adjacent substituents may reduce reactivity.

Analytical Techniques for Reaction Monitoring

Scientific Research Applications

1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with these targets, influencing their activity. The compound’s ethanone group can also participate in hydrogen bonding and other interactions, further modulating its effects. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position and nature of substituents significantly influence the reactivity and applications of aromatic ketones. Below is a comparison with analogous compounds:

Key Observations :

Key Observations :

- Antiparasitic Activity : The target compound’s bromo-fluoro-methyl substitution may mimic pyridine-based inhibitors (e.g., UDO and UDD) targeting CYP51 enzymes, though direct data is lacking .

- Antioxidant Potential: Analogous brominated ethanones (e.g., 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone) show antioxidant activity via DPPH radical scavenging, suggesting similar pathways for the target compound .

Key Observations :

- The target compound’s synthesis likely involves halogen-directed electrophilic substitution or palladium-catalyzed cross-coupling, given its bromo-fluoro substituents .

Q & A

Q. What are the recommended spectroscopic methods for characterizing 1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone?

To confirm the structure and purity of the compound, employ:

- 1H/13C NMR : Analyze aromatic proton environments (e.g., splitting patterns due to bromo and fluoro substituents) and carbonyl carbon shifts (~200–210 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks at m/z 231.06 (C9H8BrFO) and fragmentation patterns indicative of bromine isotopes .

- FT-IR : Identify the ketone carbonyl stretch (~1700 cm⁻¹) and C-Br/C-F vibrations (600–800 cm⁻¹) .

Q. How should researchers safely handle and store this compound?

- Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation of dust/aerosols (use NIOSH-approved respirators if ventilation is inadequate) .

- Storage : Seal in amber glass vials under inert gas (argon/nitrogen) at room temperature, away from moisture and oxidizers .

- Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .

Q. What synthetic routes are commonly used to prepare this compound?

A typical Friedel-Crafts acylation approach involves:

Reacting 6-bromo-2-fluoro-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) .

Purifying via column chromatography (silica gel, hexane/ethyl acetate gradient).

Yields can vary (40–70%) depending on substituent steric effects and catalyst activity .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, F) influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at position 6 serves as a leaving group in Suzuki or Ullmann couplings, while the fluorine at position 2 directs electrophilic substitution. Key considerations:

- Steric Hindrance : The 3-methyl group may slow coupling kinetics; optimize catalyst loading (e.g., Pd(PPh3)4) and temperature (80–120°C) .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .

- Byproduct Analysis : Monitor for dehalogenation or methyl group oxidation using GC-MS .

Q. How can researchers resolve discrepancies in crystallographic data for derivatives of this compound?

If X-ray diffraction yields ambiguous results (e.g., disordered substituents):

- Validation Tools : Use SHELX software for structure refinement, ensuring R-factors < 5% and validating hydrogen bonding networks .

- Comparative Analysis : Cross-reference with similar structures (e.g., 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol; CAS 537050-14-9) to identify substituent-related deviations .

Q. What strategies mitigate thermal instability during high-temperature reactions?

Q. How does the compound’s logP value impact its suitability for pharmacological studies?

The calculated logP (~2.8) suggests moderate lipophilicity, which affects membrane permeability. For drug discovery:

- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) via ketone reduction or amide formation to improve solubility .

- In Silico Modeling : Use QSAR models to predict bioavailability and toxicity profiles .

Methodological Challenges and Solutions

Q. How to address low yields in nucleophilic aromatic substitution (NAS) reactions?

Q. What analytical techniques are critical for detecting trace impurities?

- HPLC-MS : Detect halogenated byproducts (e.g., de-brominated analogs) with a C18 column and 0.1% formic acid in acetonitrile/water .

- Elemental Analysis : Confirm Br/F content (±0.3% deviation) to validate stoichiometry .

Applications in Academic Research

Q. How is this compound utilized in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.